1-Chloro-7-fluoronaphthalene
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Overview
Description
1-Chloro-7-fluoronaphthalene is an organohalogen compound derived from naphthalene, characterized by the presence of both chlorine and fluorine atoms attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-7-fluoronaphthalene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the selective chlorination of 1-fluoronaphthalene. The reaction typically employs chlorine gas in the presence of a catalyst such as iron(III) chloride under controlled temperature conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to minimize by-products and ensure high purity of the final compound .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-7-fluoronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the naphthalene ring.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolate ions in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted naphthalenes with various functional groups.
Electrophilic Substitution: Formation of multi-substituted naphthalene derivatives.
Oxidation and Reduction: Formation of hydroxylated or hydrogenated naphthalene derivatives.
Scientific Research Applications
1-Chloro-7-fluoronaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in the preparation of various functionalized naphthalenes.
Biology: Investigated for its potential as a probe in biochemical studies due to its unique electronic properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 1-chloro-7-fluoronaphthalene in chemical reactions involves the interaction of its halogen atoms with various reagents. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atom, due to its high electronegativity, influences the electronic distribution in the naphthalene ring, affecting the reactivity and selectivity of electrophilic substitution reactions .
Comparison with Similar Compounds
1-Fluoronaphthalene: Similar in structure but lacks the chlorine atom, resulting in different reactivity and applications.
1-Chloronaphthalene: Similar in structure but lacks the fluorine atom, leading to variations in electronic properties and reactivity.
1-Bromo-7-fluoronaphthalene: Contains a bromine atom instead of chlorine, which affects its reactivity in substitution reactions.
Uniqueness: 1-Chloro-7-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. This dual substitution allows for a broader range of chemical transformations and applications compared to its mono-substituted counterparts .
Biological Activity
1-Chloro-7-fluoronaphthalene is an aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both chlorine and fluorine substituents, influences its biological activity and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
This compound is characterized by its chemical formula C10H6ClF and molecular weight of approximately 184.6 g/mol. The presence of halogens (Cl and F) can significantly alter the compound's reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, the inhibition of RNA-dependent RNA polymerase (RdRp) has been observed in related studies, indicating that this compound may exhibit similar properties .
- Interaction with Membrane Proteins : The compound’s lipophilicity allows it to interact with biological membranes, potentially affecting membrane-bound proteins and signaling pathways.
Pharmacological Studies
Recent studies have evaluated the pharmacological effects of this compound through various assays. The following table summarizes key findings from recent research:
Case Study 1: Antiviral Activity
In a study investigating antiviral compounds, this compound was tested for its ability to inhibit viral replication. The results indicated a significant reduction in viral load when treated with the compound, suggesting potential as an antiviral agent against RNA viruses .
Case Study 2: Anticancer Properties
Another study focused on the anticancer properties of halogenated naphthalenes, including this compound. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential for therapeutic applications in oncology .
Properties
Molecular Formula |
C10H6ClF |
---|---|
Molecular Weight |
180.60 g/mol |
IUPAC Name |
1-chloro-7-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H |
InChI Key |
ZODHXFYLZCSKNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)Cl |
Origin of Product |
United States |
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